3-Hexen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h4-5H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCWMYHBLXLJJQ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015852 | |

| Record name | 3-Hexen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763-93-9, 4376-23-2 | |

| Record name | 3-Hexen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hexen-2-one(E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-en-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A3B3N6UGZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hexen-2-one: Chemical Properties, Structure, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hexen-2-one (C₆H₁₀O), an α,β-unsaturated ketone of significant interest in organic synthesis, flavor and fragrance chemistry, and as a versatile chemical intermediate. The document elucidates the distinct properties of its geometric isomers, (E)- and (Z)-3-hexen-2-one, detailing their structural characteristics, spectroscopic signatures, and chemical reactivity. Foundational principles are coupled with actionable experimental protocols for stereoselective synthesis and purification, designed to equip researchers and drug development professionals with the practical knowledge required for its effective application. The guide emphasizes the causality behind experimental choices, ensuring protocols are presented as self-validating systems.

Introduction and Structural Elucidation

This compound is an aliphatic, α,β-unsaturated ketone that plays a multifaceted role in both natural and industrial chemistry.[1] It is a naturally occurring volatile organic compound found in various fruits and vegetables, contributing to their characteristic "green" and fruity aromas.[2] Its utility extends to being a key intermediate in the synthesis of more complex molecules and has been investigated for potential anti-cancer and anti-inflammatory properties.[2]

The core structure consists of a six-carbon chain featuring a ketone at the C2 position and a carbon-carbon double bond between C3 and C4.[1] This arrangement defines it as an enone and a methyl ketone.[3] The presence of the C3=C4 double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-3-Hexen-2-one (trans) and (Z)-3-Hexen-2-one (cis). The (E) isomer is generally the more thermodynamically stable configuration.[1] This structural difference profoundly influences their physical, chemical, and sensory properties.

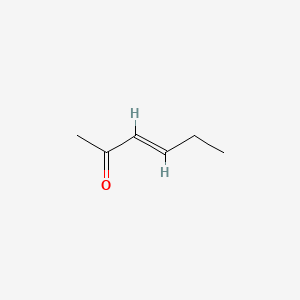

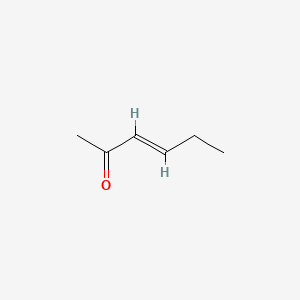

Caption: Geometric Isomers of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. Data is primarily for the more common (E)-isomer unless specified.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [4] |

| Molecular Weight | 98.14 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Potent fruity and green odor | [2] |

| Boiling Point | 138-141 °C at 760 mmHg | [5] |

| Melting Point | -71.05 °C (estimate) | [2] |

| Density | 0.8655 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4418 | [2] |

| Flash Point | 36.5 °C (98 °F) | [2][5] |

| Vapor Pressure | 6.26 mmHg at 25 °C (estimate) | [2] |

| Water Solubility | 8974 mg/L at 25 °C (estimate) | [5] |

| logP (octanol/water) | 1.094 - 1.542 (estimate) | [5] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity, purity, and isomeric configuration of this compound.

NMR spectroscopy is the most powerful tool for distinguishing between the (E) and (Z) isomers, primarily through the coupling constants of the vinylic protons.

-

¹H NMR: The key differentiating feature is the vicinal coupling constant (³JH3-H4) between the protons on the double bond. For the (E)-isomer , this coupling is typically larger (~15-18 Hz), whereas the (Z)-isomer exhibits a smaller coupling constant (~10-12 Hz).

-

¹³C NMR: The steric compression in the (Z)-isomer causes the allylic C5 carbon to appear at a higher field (lower ppm value) compared to the (E)-isomer, a phenomenon known as the γ-gauche effect.

Predicted ¹³C NMR Chemical Shifts (ppm):

| Carbon Atom | (E)-3-Hexen-2-one | (Z)-3-Hexen-2-one |

| C1 (CH₃-C=O) | ~26.2 | ~29.8 |

| C2 (C=O) | ~198.5 | ~199.1 |

| C3 (=CH-C=O) | ~131.1 | ~130.2 |

| C4 (=CH-CH₂) | ~147.8 | ~146.5 |

| C5 (-CH₂-CH₃) | ~35.0 | ~21.8 |

| C6 (-CH₂-CH₃) | ~12.4 | ~13.9 |

| Note: Data is based on predicted values and may vary from experimental results.[4] |

IR spectroscopy is used to identify the key functional groups. The conjugation of the carbonyl with the double bond is a defining characteristic.

-

C=O Stretch: The α,β-unsaturation lowers the stretching frequency of the carbonyl group compared to a saturated ketone. This absorption typically appears in the 1665-1685 cm⁻¹ range.

-

C=C Stretch: The conjugated alkene stretch is observed in the region of 1600-1640 cm⁻¹ .

-

=C-H Bend (Out-of-Plane): This vibration is highly diagnostic for isomer identification. The (E)-isomer shows a strong, characteristic band around 960-990 cm⁻¹ , while the corresponding band for the (Z)-isomer is often weaker and found near 675-730 cm⁻¹ .[4]

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and a characteristic fragmentation pattern. Both isomers have the same molecular ion peak (M⁺) at m/z = 98 . The mass spectra of the two isomers are expected to be very similar. The most abundant fragment ions are typically observed at m/z = 83 (loss of a methyl group, [M-15]⁺) and m/z = 69 (loss of an ethyl group, [M-29]⁺), along with a prominent peak at m/z = 43 corresponding to the acetyl cation [CH₃CO]⁺.[4][6]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its α,β-unsaturated ketone functionality, making it susceptible to both carbonyl chemistry and reactions at the double bond.

Michael (1,4-Conjugate) Addition

As a classic Michael acceptor, the β-carbon (C4) of this compound is electrophilic due to resonance with the carbonyl group. It readily undergoes 1,4-conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols. This reaction is a powerful C-C bond-forming method.

Mechanism: The reaction begins with the formation of a nucleophile (e.g., an enolate from a doubly stabilized carbon acid like diethyl malonate). This nucleophile then attacks the electrophilic β-carbon of the enone. The resulting intermediate enolate is then protonated during workup to yield the 1,4-addition product.[7][8]

Caption: Mechanism of Michael Addition to this compound.

Cycloaddition Reactions

The electron-deficient double bond in this compound allows it to act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[7] This provides a robust method for constructing six-membered rings. Theoretical studies on similar enones suggest favorable reaction energetics with electron-rich dienes.[2] The reaction proceeds via a concerted mechanism, forming a substituted cyclohexene derivative.[9]

Stereoselective Synthesis Protocols

The controlled synthesis of either the (E) or (Z) isomer is critical for specific applications. The Horner-Wadsworth-Emmons and Wittig reactions are cornerstone methods for achieving high stereoselectivity.

Synthesis of (E)-3-Hexen-2-one via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction utilizes a phosphonate-stabilized carbanion, which generally yields the thermodynamically favored (E)-alkene with high selectivity.[10][11] The water-soluble phosphate byproduct simplifies purification compared to the Wittig reaction.[12]

Causality: The preference for the (E)-isomer arises from the transition state of the oxaphosphetane elimination. The sterically less hindered transition state, where the larger substituents are anti to each other, is lower in energy, leading to the trans-alkene.[11]

-

Phosphonate Ylide Formation:

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethyl phosphonoacetate (1.0 eq) dropwise via syringe.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen gas evolution ceases. This indicates complete formation of the phosphonate ylide.

-

-

Reaction with Aldehyde:

-

Cool the ylide solution back to 0 °C.

-

Add freshly distilled propanal (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[3]

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure. The water-soluble phosphate byproduct is largely removed in the aqueous washes.[12]

-

Purify the crude product by fractional distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure (E)-3-Hexen-2-one.[13]

-

Synthesis of (Z)-3-Hexen-2-one via Wittig Reaction

The Wittig reaction is the preferred method for synthesizing (Z)-alkenes. Using a non-stabilized or semi-stabilized ylide under salt-free, kinetic conditions favors the formation of the cis-alkene.[6][14]

Causality: The Z-selectivity is a result of kinetic control. The initial cycloaddition between the ylide and the aldehyde forms a strained, puckered oxaphosphetane intermediate. The pathway leading to the cis-oxaphosphetane is sterically favored and proceeds more rapidly. Under these conditions, this intermediate quickly collapses to the (Z)-alkene and triphenylphosphine oxide before it can equilibrate to the more stable trans intermediate.[15]

-

Ylide Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF.

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.

-

Stir the solution at -78 °C for 1 hour.

-

-

Reaction with Aldehyde:

-

To the cold ylide solution, add 1-oxopropanal (pyruvaldehyde) or a suitable precursor (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether or a 1:1 mixture of hexanes/ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent. The major byproduct is triphenylphosphine oxide.

-

To purify, dissolve the crude mixture in a minimal amount of a nonpolar solvent (e.g., 25% diethyl ether in hexanes). The triphenylphosphine oxide will precipitate and can be removed by filtration.[16]

-

The filtrate can be further purified by column chromatography or distillation to afford pure (Z)-3-Hexen-2-one.[16]

-

Caption: General workflow for stereoselective synthesis and purification.

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with appropriate care.

-

Handling: Work in a well-ventilated area, preferably a fume hood. Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes. Use non-sparking tools and prevent the buildup of electrostatic charge.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.[17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.[3]

Conclusion

This compound is a valuable and versatile α,β-unsaturated ketone with distinct properties dependent on its geometric configuration. A thorough understanding of its structure, spectroscopic characteristics, and reactivity is essential for its effective use in research and development. The stereoselective synthetic protocols provided herein, grounded in established mechanistic principles, offer reliable pathways for accessing either the (E) or (Z) isomer. By integrating this technical knowledge with robust experimental practice, scientists can confidently leverage this compound as a building block for innovation in chemistry and drug discovery.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

NIST. (n.d.). This compound, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

- Google Patents. (n.d.). US2826537A - Method for purification of ketones.

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). Synthesis of an Alkene via the Wittig Reaction. Chemical Reviews, 89(4), 863-927. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 9.5: Fractional Distillation Procedure. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

YouTube. (2025). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. NRO Chemistry. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2022). Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry. The Organic Chemistry Tutor. Retrieved from [Link]

-

ResearchGate. (n.d.). Processed mass spectra for hexanal, 2-hexanone and 3-hexanone.... Retrieved from [Link]

- Google Patents. (n.d.). US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones.

-

LookChem. (n.d.). Cas 763-93-9, this compound. Retrieved from [Link]

-

Conduct Science. (2019). Affinity Chromatography Protocol. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

-

ResearchGate. (2020). Theoretical Study of Diels-Alder Reaction of But-3-en-2-one with Hexa-1,2,4-triene: A Density Functional Theory Study. Retrieved from [Link]

-

YouTube. (2025). How To Interpret An FTIR Spectrum? - Chemistry For Everyone. Chemistry For Everyone. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). trans-3-Hexene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. aro.koyauniversity.org [aro.koyauniversity.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. This compound | C6H10O | CID 5367744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. orgsyn.org [orgsyn.org]

- 14. spectrabase.com [spectrabase.com]

- 15. TRANS-3-HEXEN-1-OL(928-97-2) 1H NMR [m.chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Purification [chem.rochester.edu]

(E)-3-Hexen-2-one vs (Z)-3-Hexen-2-one stability

An In-depth Technical Guide to the Relative Stability of (E)-3-Hexen-2-one and (Z)-3-Hexen-2-one

Abstract

This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the geometric isomers of 3-hexen-2-one: (E)-3-Hexen-2-one and (Z)-3-Hexen-2-one. As α,β-unsaturated ketones, the spatial arrangement of substituents around the carbon-carbon double bond profoundly influences their physicochemical properties and energetic profiles.[1] This document elucidates the theoretical principles governing their stability, presents comparative data, outlines a robust experimental protocol for determining their energetic differences, and discusses the spectroscopic signatures used for their differentiation. This guide is intended for researchers, scientists, and professionals in chemical synthesis and drug development where stereochemical control and characterization are paramount.

Introduction: The Significance of Geometric Isomerism in α,β-Unsaturated Ketones

This compound is an aliphatic α,β-unsaturated ketone featuring a carbon-carbon double bond between the C3 and C4 positions.[2] This structural feature gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-3-Hexen-2-one, where the higher-priority substituents (the ethyl and acetyl groups) are on opposite sides of the double bond (trans), and (Z)-3-Hexen-2-one, where they are on the same side (cis).[1][3]

Theoretical Basis for Stability: Steric Hindrance as the Decisive Factor

The primary determinant of the relative stability between (E)- and (Z)-3-Hexen-2-one is steric hindrance, specifically a phenomenon known as allylic strain (or A¹,³ strain).[4][5]

-

(Z)-3-Hexen-2-one: In the cis configuration, the bulky ethyl group at the C4 position and the acetyl group at the C3 position are forced into close proximity on the same side of the double bond. This arrangement leads to significant van der Waals repulsion and steric strain, which destabilizes the molecule.

-

(E)-3-Hexen-2-one: The trans configuration places the ethyl and acetyl groups on opposite sides of the double bond. This geometry minimizes steric repulsion between these groups, resulting in a lower energy and therefore more thermodynamically stable molecule.[1]

Both isomers benefit from the stabilizing effect of conjugation, where the π-electrons of the C=C double bond are delocalized across the adjacent C=O carbonyl group.[6] However, this electronic effect is present in both isomers and does not account for the significant stability difference. The dominant factor remains the unfavorable steric interaction inherent to the (Z) configuration.

Caption: Steric Strain in (Z) vs. (E) Isomers.

Comparative Physicochemical and Spectroscopic Data

The structural differences between the isomers lead to measurable variations in their physical and spectroscopic properties. The (E)-isomer's greater stability is reflected in its higher boiling point.

| Property | (E)-3-Hexen-2-one | (Z)-3-Hexen-2-one |

| Molecular Formula | C₆H₁₀O[7] | C₆H₁₀O[8] |

| Molar Mass ( g/mol ) | 98.14[7] | 98.14[8] |

| Boiling Point (°C) | 140-141 (at 760 mmHg)[1] | Estimated to be slightly lower than the (E)-isomer[1] |

| ¹H NMR (CDCl₃, δ ppm) | Vinylic H (C4): 6.71 (dt, J=16.0 , 6.8 Hz) Vinylic H (C3): 6.07 (dt, J=16.0 , 1.6 Hz)[1] | Vinylic H (C4): 6.20 (dt, J=11.6 , 7.4 Hz) Vinylic H (C3): 5.99 (dt, J=11.6 , 1.6 Hz)[1] |

| Thermodynamic Stability | More Stable[2] | Less Stable |

The most definitive method for distinguishing the isomers is ¹H NMR spectroscopy . The magnitude of the coupling constant (J-value) between the two vinylic protons is diagnostic:

-

Trans-coupling (Jtrans) in the (E)-isomer is significantly larger, typically around 16.0 Hz.[1]

-

Cis-coupling (Jcis) in the (Z)-isomer is smaller, typically around 11.6 Hz.[1]

This difference provides an unambiguous way to identify and quantify each isomer in a mixture.[9]

Experimental Protocol: Acid-Catalyzed Isomerization for Stability Determination

The greater thermodynamic stability of the (E)-isomer can be experimentally demonstrated and quantified through an acid-catalyzed isomerization reaction. In this process, the less stable (Z)-isomer is converted into the more stable (E)-isomer until an equilibrium is reached. The position of this equilibrium directly reflects the Gibbs free energy difference (ΔG°) between the two isomers.

Objective:

To monitor the isomerization of (Z)-3-Hexen-2-one to (E)-3-Hexen-2-one and determine the equilibrium constant (Keq).

Materials:

-

A sample of (Z)-3-Hexen-2-one (or a mixture of known Z/E ratio)

-

Solvent (e.g., Dichloromethane or CDCl₃ for NMR monitoring)

-

Acid catalyst (e.g., a catalytic amount of p-Toluenesulfonic acid or Amberlyst® 15 acidic resin)

-

Instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the this compound isomer mixture in the chosen solvent at a known concentration (e.g., 0.1 M).

-

Initial Analysis (t=0): Acquire a GC-MS or ¹H NMR spectrum of the starting material to determine the initial ratio of (Z) to (E) isomers.

-

Initiation of Isomerization: Add a catalytic amount of the acid catalyst to the solution. Stir the mixture at a constant, controlled temperature (e.g., room temperature).

-

Reaction Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture. If using a solid catalyst like Amberlyst®, filter the aliquot. If using a soluble acid, quench the aliquot with a mild base (e.g., a drop of triethylamine or pass through a small plug of basic alumina) to stop the isomerization before analysis.

-

Quantitative Analysis: Analyze each aliquot by GC-MS or ¹H NMR to determine the ratio of [(E)-isomer]/[(Z)-isomer].[1] The separation on a standard GC column (like a DB-5ms) is typically effective, with the less polar (Z)-isomer often eluting slightly before the (E)-isomer.[1]

-

Equilibrium Determination: Continue monitoring until the isomer ratio remains constant over several consecutive time points. This indicates that the reaction has reached equilibrium.

-

Data Analysis:

-

Calculate the equilibrium constant: Keq = [(E)-isomer]eq / [(Z)-isomer]eq

-

Calculate the standard Gibbs free energy difference: ΔG° = -RT ln(Keq) , where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.

-

A Keq value significantly greater than 1 will confirm that the (E)-isomer is thermodynamically favored.

Caption: Experimental Workflow for Isomerization Study.

Conclusion and Implications

For professionals in drug development and organic synthesis, this stability difference has practical consequences:

-

Synthetic Strategy: Synthetic routes, such as the Wittig or Horner-Wadsworth-Emmons reactions, must be carefully chosen to control the stereochemical outcome and favor the desired isomer.[1]

-

Purification and Handling: The potential for isomerization during purification (e.g., on acidic silica gel) or storage must be considered, as the less stable (Z)-isomer may convert to the more stable (E)-form.[10]

-

Biological Activity: Since molecular shape is a key determinant of biological function, the two isomers can exhibit different activities. Synthesizing and testing the pure isomers is essential to accurately determine their individual pharmacological profiles.

By understanding the fundamental principles that govern isomer stability, researchers can better predict molecular behavior, design more efficient synthetic pathways, and ensure the stereochemical integrity of their target compounds.

References

-

Cheméo. (n.d.). Chemical Properties of (E)-3-hexen-2-one (CAS 4376-23-2). Retrieved January 16, 2026, from [Link]

-

Contreras, R., et al. (2014). DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones. ACS Publications. [Link]

-

Kaltia, S., Matikainen, J., & Hase, T. (1991). Z → E Photoisomerization of Homoactivated Carbon Carbon Double Bonds. Synthetic Communications, 21(12&13), 1397-1401. [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 763-93-9). Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Allylic strain. Retrieved January 16, 2026, from [Link]

-

Varejão, J. O., et al. (2019). Acid-Catalyzed Z-E Isomerization of γ-Alkylidenebutenolides: An Experimental and DFT Study. ResearchGate. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Hexene, (Z)- (CAS 7642-09-3). Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2022). Computational insights into E/Z isomerism of fluoxastrobin, an antifungal agent: A DFT/TD-DFT study. [Link]

- Panyala, A., et al. (n.d.). Origin of the Isomer Stability of Polymethylated DOTA Chelates Complexed with Ln3+ ions. [Source not further specified].

-

National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved January 16, 2026, from [Link]

-

National Institutes of Health. (n.d.). Asymmetric Syntheses of (Z)- or (E)-β,γ-Unsaturated Ketones via Silane-Controlled Enantiodivergent Catalysis. [Link]

-

Cheméo. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Enantioselective Contra-Thermodynamic Positional Isomerization of α,β-Unsaturated Esters. [Link]

-

ResearchGate. (n.d.). Spectra of (E)-2-hexenal and (Z)-3-hexen-1-ol in CI (A) and EI (B) modes. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Hexene, (E)- (CAS 13269-52-8). Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). (Z)-3-hexen-2-one. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved January 16, 2026, from [Link]

-

Massachusetts Institute of Technology. (2007). Organic Chemistry 5.512. [Link]

-

Massachusetts Institute of Technology. (2007). Organic Chemistry 5.512. [Link]

-

National Institute of Standards and Technology. (n.d.). (E)-3-Hexen-2-one. NIST WebBook. Retrieved January 16, 2026, from [Link]

-

Fiveable. (n.d.). α,β-unsaturated ketones Definition. Organic Chemistry Key Term. [Link]

-

Ashenhurst, J. (2025). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2015). How to distinguish diastereomers of unsaturated ketones by NMR?[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Allylic strain - Wikipedia [en.wikipedia.org]

- 5. web.mit.edu [web.mit.edu]

- 6. fiveable.me [fiveable.me]

- 7. This compound | C6H10O | CID 5367744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (Z)-3-hexen-2-one | C6H10O | CID 6430723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

3-Hexen-2-one CAS number and molecular weight

An In-depth Technical Guide to 3-Hexen-2-one: Synthesis, Reactivity, and Applications

Introduction

This compound is an aliphatic, α,β-unsaturated ketone that serves as a versatile intermediate in organic synthesis and is noted for its presence in various natural products.[1] As a member of the enone class of compounds, its chemical reactivity is dominated by the conjugated system, making it a valuable tool for researchers and a molecule of interest in the development of novel therapeutics.[2] This guide provides a comprehensive overview of this compound, focusing on its fundamental properties, stereoselective synthesis, analytical characterization, and applications relevant to the scientific and drug development communities.

Physicochemical and Identification Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in a research setting. This compound is a volatile organic compound with a characteristic fruity, green odor.[3] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [3][4] |

| Molecular Weight | 98.14 g/mol | [1][3] |

| CAS Number | 763-93-9 (Isomer Mixture) | [4] |

| 4376-23-2 ((E)-isomer) | [5] | |

| IUPAC Name | (E)-hex-3-en-2-one | [1] |

| Synonyms | 1-Butenyl methyl ketone, Methyl 1-butenyl ketone | [4] |

| Boiling Point | ~138.7 °C (estimate) | [3] |

| Flash Point | 36.5 °C | [3] |

| Density | ~0.866 g/cm³ | [3] |

Chemical Structure and Stereoisomerism

The structure of this compound features a six-carbon backbone with a ketone at the C2 position and a carbon-carbon double bond between C3 and C4.[2] This double bond is the source of geometric isomerism, giving rise to two distinct stereoisomers: (E)-3-Hexen-2-one (trans) and (Z)-3-Hexen-2-one (cis). The (E) isomer is generally the more thermodynamically stable and, therefore, more common configuration.[2] This structural difference is not trivial; it significantly influences the molecule's physical properties, spectral data, and reactivity in stereospecific reactions.

Caption: Geometric isomers of this compound.

Synthesis and Mechanistic Considerations

The synthesis of α,β-unsaturated ketones like this compound can be approached through various methods, including aldol condensations and olefination reactions. For achieving high stereoselectivity, the Horner-Wadsworth-Emmons (HWE) reaction is a superior and widely adopted strategy for producing the (E)-isomer.

Expertise in Action: Why the Horner-Wadsworth-Emmons? The HWE reaction is often preferred over the classic Wittig reaction for synthesizing E-alkenes from aldehydes. The causality lies in the nature of the intermediate and the reaction thermodynamics. The phosphonate-stabilized carbanion used in the HWE is more nucleophilic and less basic than the corresponding phosphonium ylide. More importantly, the elimination of the phosphate ester byproduct is stereochemically driven to favor the formation of the thermodynamically more stable (E)-alkene. This provides a level of control that is crucial for synthetic campaigns where specific stereoisomers are required.

Experimental Protocol: Synthesis of (E)-3-Hexen-2-one via HWE Reaction

This protocol describes a reliable method for synthesizing the (E)-isomer of this compound.

Step 1: Ylide Formation

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked round-bottom flask under an inert argon atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethyl phosphonoacetate (1.0 eq) dropwise via syringe.

-

Causality: The NaH is a strong base that deprotonates the α-carbon of the phosphonate, forming the highly nucleophilic phosphonate ylide. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

-

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases. This indicates the complete formation of the ylide.[2]

Step 2: Olefination Reaction

-

Cool the ylide solution back to 0 °C.

-

Add freshly distilled propanal (1.2 eq) dropwise.

-

Causality: The ylide attacks the electrophilic carbonyl carbon of propanal. Using a slight excess of the aldehyde ensures the complete consumption of the valuable ylide.

-

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight to ensure the reaction goes to completion.

Step 3: Workup and Purification

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield pure (E)-3-Hexen-2-one.

Caption: HWE synthesis workflow for (E)-3-Hexen-2-one.

Applications in Research and Drug Development

The utility of this compound extends from its use as a building block in organic synthesis to its potential as a bioactive molecule.

-

Synthetic Intermediate: It is a key starting material for synthesizing more complex molecules. Its conjugated system allows for a variety of transformations, including 1,4-conjugate additions (Michael additions), Diels-Alder reactions, and various reduction or oxidation reactions.[3]

-

Role in Drug Development: The α,β-unsaturated ketone moiety is a known Michael acceptor.[6] This makes it susceptible to nucleophilic attack from biological thiols, such as cysteine residues in proteins. This reactivity is a double-edged sword; while it can lead to toxicity, it can also be harnessed for therapeutic benefit. Covalent inhibitors, which form a permanent bond with their target protein, are an important class of drugs, and the enone scaffold of this compound is a classic example of a "warhead" used in such inhibitors. Research has explored its potential for anti-cancer and anti-inflammatory properties, likely mediated by its ability to covalently modify key signaling proteins in oncological or inflammatory pathways.[3]

Caption: Michael addition of a nucleophile to this compound.

Analytical Protocols: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like this compound.[7] It allows for robust separation, identification, and quantification, which is critical for quality control in synthesis and for detecting trace amounts in complex matrices.

Protocol: Headspace SPME-GC-MS Analysis of this compound

This protocol is designed for the analysis of this compound in various sample types, including pharmaceutical preparations.[7]

1. Sample Preparation:

-

Solid Samples: Weigh 1-5 g of homogenized sample into a 20 mL headspace vial. Add 5 mL of deionized water and 1 g of NaCl (to increase analyte volatility).

-

Liquid Samples: Pipette 5 mL of the liquid sample into a 20 mL headspace vial. Add 1 g of NaCl.

-

Calibration: Prepare a series of calibration standards in the same matrix.

-

Internal Standard: Spike all samples and standards with a known amount of an appropriate internal standard.

2. HS-SPME Parameters:

-

Fiber: 50/30 µm DVB/CAR/PDMS (or similar, requires optimization).

-

Incubation: Equilibrate the vial at 60 °C for 15 minutes with agitation.

-

Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60 °C.

3. GC-MS Parameters: The following are typical starting parameters and must be optimized for the specific instrument.[7]

| Parameter | Value |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Inlet Temp. | 250 °C (Splitless mode) |

| Oven Program | 40°C (2 min), ramp 10°C/min to 150°C, then 20°C/min to 250°C (5 min hold) |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Acquisition Mode | Full Scan (m/z 35-350) and/or SIM |

4. Data Analysis:

-

Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum against a pure standard.[7]

-

Quantification: Use Selected Ion Monitoring (SIM) for higher sensitivity. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.

| Ion Type | m/z Value | Purpose |

| Quantifier Ion | 83 | Provides good sensitivity for quantification. |

| Qualifier Ions | 55, 43 | Confirms analyte identity. |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate care.[8]

-

Handling: Work in a well-ventilated area or a chemical fume hood. Use non-sparking tools and take precautions against static discharge. Avoid contact with skin and eyes by wearing suitable protective clothing, including chemical-resistant gloves and safety goggles.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[8]

-

First Aid:

-

Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes.[8]

-

Inhalation: Move the person to fresh air.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Conclusion

This compound is a molecule of significant utility, bridging the gap between natural products chemistry and applied synthetic science. Its well-defined stereochemistry and the reactivity of its α,β-unsaturated ketone core make it a valuable substrate for complex syntheses and a promising scaffold for the development of covalent therapeutics. A thorough understanding of its properties, synthetic routes, and analytical behavior, as outlined in this guide, is essential for any researcher looking to harness its full potential.

References

-

Cas 763-93-9,this compound. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]

-

Chemical Properties of this compound (CAS 763-93-9). (n.d.). Cheméo. Retrieved January 16, 2026, from [Link]

-

(3E)-3-hexen-2-one. (2025, May 20). Chemical Synthesis Database. Retrieved January 16, 2026, from [Link]

-

Furuhata, A., et al. (n.d.). Novel Synthesis of (Z)-3-Hexen-I-ol and cis-Jasmone. Agricultural and Biological Chemistry. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]

-

This compound Gas Chromatography. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]

-

This compound Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]

-

(Z)-3-hexen-2-one. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

Sources

- 1. This compound | C6H10O | CID 5367744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide on 3-Hexen-2-one as a Volatile Organic Compound

Abstract

3-Hexen-2-one is a volatile organic compound (VOC) of significant interest across multiple scientific disciplines, including flavor and fragrance chemistry, environmental science, and pharmaceutical research. As an α,β-unsaturated ketone, its chemical reactivity and distinct sensory properties make it a valuable intermediate and a target for analytical characterization.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, isomerism, analytical methodologies for its quantification, common synthetic routes, and its biological and environmental significance. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure robust and reproducible results.

Chemical Identity and Physicochemical Properties

This compound (C₆H₁₀O) is an aliphatic ketone characterized by a six-carbon chain with a carbonyl group at the C2 position and a carbon-carbon double bond between C3 and C4.[1][2] This structure classifies it as an enone, a reactive functional group that dictates much of its chemical behavior.[1][2] Its potent fruity and green odor makes it a common component in the flavor and fragrance industry.[3]

The presence of the C3-C4 double bond results in geometric isomerism, leading to two distinct stereoisomers: (E)-3-Hexen-2-one (trans) and (Z)-3-Hexen-2-one (cis).[1] The (E) isomer is generally the more thermodynamically stable configuration.[1] These isomers, while structurally similar, can exhibit different physical and biological properties.

Diagram 1: Geometric Isomers of this compound

Caption: Chemical structures of the (E) and (Z) isomers of this compound.

A summary of its key physicochemical properties is presented below. These values are critical for designing experimental conditions, from reaction temperature to solvent selection and analytical method development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | [2][3] |

| Molecular Weight | 98.14 g/mol | [2][3] |

| CAS Number | 763-93-9 (unspecified isomer) | [2][3][4] |

| 4376-23-2 ((E)-isomer) | [2][5] | |

| Appearance | Colorless liquid | [3] |

| Odor | Potent fruity, green | [3] |

| Boiling Point | ~138.7°C (estimate) | [3] |

| Flash Point | 36.5°C | [3] |

| Density | 0.8655 g/cm³ | [3] |

| Vapor Pressure | 6.26 mmHg at 25°C | [3] |

| Refractive Index | 1.4418 | [3] |

Natural Occurrence and Industrial Significance

This compound is a naturally occurring VOC found in a variety of plants, fruits, and vegetables, contributing to their characteristic aromas.[1][3][6] It has been identified in species such as Zea mays (corn) and Centella asiatica.[1][2]

Its primary industrial applications are:

-

Flavor and Fragrance: It is widely used as an ingredient to impart fruity and green notes to perfumes, cosmetics, and food products.[3]

-

Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.[3]

-

Pharmaceutical Research: The α,β-unsaturated ketone moiety is a Michael acceptor, suggesting potential for biological activity. Research is exploring its potential anti-inflammatory and anti-cancer properties, as it may modulate various signaling pathways.[3]

Analytical Methodologies: A Validating Approach

Accurate quantification of this compound, particularly distinguishing between its (E) and (Z) isomers, is critical for quality control in industry and for research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this application due to its high sensitivity and specificity for volatile compounds.

Headspace GC-MS Analysis

For analyzing this compound in complex matrices (e.g., food products, biological tissues), a headspace solid-phase microextraction (HS-SPME) sample preparation step is recommended. This technique isolates volatile analytes from the sample matrix, concentrating them onto a coated fiber, which minimizes matrix interference and enhances detection sensitivity.

Causality in Method Design:

-

Why HS-SPME? It is a solvent-free, non-destructive technique that effectively concentrates VOCs from a sample's headspace, making it ideal for trace analysis without introducing solvent-related artifacts.

-

Why a DB-5ms column? A mid-polarity column like a DB-5ms (5% phenyl-methylpolysiloxane) provides excellent resolving power for a wide range of volatile and semi-volatile compounds, including the isomers of this compound, balancing polarity and thermal stability.[1]

-

Why specific quantifier/qualifier ions? Electron Ionization (EI) of this compound produces a characteristic fragmentation pattern. The quantifier ion (m/z 83) is selected for its high abundance, ensuring sensitivity. Qualifier ions (m/z 55, 43) are monitored to confirm the compound's identity, providing a self-validating system where the ratio of these ions must match that of a known standard.[6]

Table 2: Recommended GC-MS Parameters for this compound Analysis

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Standard, reliable platform for VOC analysis. |

| MS System | Agilent 5977A or equivalent | Provides sensitive detection and mass spectral data for identification. |

| Column | Agilent J&W DB-5ms (30m x 0.25mm, 0.25µm) | Mid-polarity phase offers robust separation of isomers and other VOCs.[1] |

| Carrier Gas | Helium, constant flow @ 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 50°C (2 min), then 5°C/min to 150°C (5 min) | Initial hold allows for sharp peaks of very volatile compounds. The slow ramp ensures separation of isomers and related compounds.[1] |

| Injector Temp. | 250°C (Split ratio 50:1) | Ensures rapid volatilization of the sample without thermal degradation. |

| Ion Source | Electron Ionization (EI) at 70 eV, 230°C | Standard ionization energy for reproducible fragmentation and library matching. |

| Scan Range | m/z 35-200 | Covers the molecular ion and key fragment ions of the analyte. |

| Quantifier Ion | m/z 83 | Typically a highly abundant fragment, providing good sensitivity.[6] |

| Qualifier Ions | m/z 55, 43 | Used for confirmation of analyte identity.[6] |

Diagram 2: GC-MS Analysis Workflow

Caption: A self-validating workflow for the quantification of this compound.

HPLC with UV/Vis Detection

For non-volatile matrices or when GC-MS is unavailable, High-Performance Liquid Chromatography (HPLC) can be employed. As this compound lacks a strong chromophore, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a validated approach.[1]

Protocol Rationale: DNPH reacts with the ketone functional group to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and possesses a strong chromophore, allowing for sensitive detection by a UV/Vis detector at higher wavelengths (e.g., 360 nm), where matrix interference is often lower.[1] This chemical tagging is a classic, robust method for ensuring the sensitive and selective quantification of carbonyl compounds.

Synthetic Approaches: Isomer-Specific Strategies

The synthesis of this compound isomers often relies on stereoselective olefination reactions. The choice of reaction is paramount to achieving a high yield of the desired (E) or (Z) isomer.

-

Horner-Wadsworth-Emmons (HWE) Reaction for (E)-isomer: This reaction typically involves a phosphonate ylide and an aldehyde. It strongly favors the formation of the thermodynamically more stable (E)-alkene, making it the method of choice for synthesizing (E)-3-Hexen-2-one.[1]

-

Wittig Reaction for (Z)-isomer: The Wittig reaction, particularly when using non-stabilized ylides under salt-free conditions at low temperatures, can be tuned to favor the kinetic (Z)-alkene product. The reaction of (1-oxo-propyl)triphenylphosphonium bromide with acetaldehyde at -78°C is a standard protocol for producing (Z)-3-Hexen-2-one.[1]

Diagram 3: Horner-Wadsworth-Emmons Synthesis of (E)-3-Hexen-2-one

Caption: Simplified workflow for the HWE synthesis of (E)-3-Hexen-2-one.

Biological Activity and Safety Considerations

Toxicological Profile

While this compound is utilized in food and fragrances, comprehensive toxicological data is limited. Safety Data Sheets (SDS) often indicate a lack of detailed data on carcinogenicity, mutagenicity, and reproductive toxicity.[7][8] However, predictive models suggest potential for eye and skin irritation.[9] As with any volatile chemical, handling should occur in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[8]

Environmental Fate

Data on persistence, degradability, and bioaccumulation in the environment are largely unavailable.[7] As a VOC, it is expected to participate in atmospheric photochemical reactions. Its discharge into drains or the environment should be avoided.[8] Predictive models suggest it is likely biodegradable.[9]

Role in Plant Signaling

As a naturally occurring plant volatile, this compound is part of a complex blend of compounds that mediate plant-plant and plant-insect interactions. VOCs can act as signaling molecules in plant defense, potentially triggering resistance responses in neighboring plants or attracting natural predators of herbivores.[10] The presence of this compound in a plant's volatile profile can be an indicator of its metabolic state or response to stress.

Conclusion

This compound is a multifaceted VOC with significant roles in both nature and industry. For the research and development professional, a thorough understanding of its isomeric forms, reactivity, and the nuances of its analytical characterization is essential. The methodologies presented in this guide, from HS-SPME-GC-MS to stereoselective synthesis, are built on principles of chemical causality and self-validation. As research continues, particularly into its biological activities and potential therapeutic applications, these foundational techniques will be critical for generating the accurate and reproducible data needed to advance the science.

References

-

This compound - LookChem. [Link]

-

Chemical Properties of this compound (CAS 763-93-9) - Cheméo. [Link]

-

This compound | C6H10O | CID 5367744 - PubChem. [Link]

-

(Z)-3-hexen-2-one | C6H10O | CID 6430723 - PubChem. [Link]

-

(3E)-3-hexen-2-one - Chemical Synthesis Database. [Link]

-

This compound - Chemical Compound - PlantaeDB. [Link]

-

(3Z)-, CAS Registry Number 292605-05-1 - Fragrance Material Safety Assessment Center - Elsevier. [Link]

-

Novel Synthesis of (Z)-3-Hexen-I-ol and cis-Jasmone. [Link]

-

This compound - NIST WebBook. [Link]

-

RIFM fragrance ingredient safety assessment, hexen-2-al, CAS Registry Number 6728-26-3. [Link]

-

This compound, 763-93-9 - The Good Scents Company. [Link]

-

This compound, 5-methyl- - NIST WebBook. [Link]

-

3-octen-2-one 1-hexenyl methyl ketone - The Good Scents Company. [Link]

-

This compound - Hazardous Agents - Haz-Map. [Link]

-

Sense of smell - Wikipedia. [Link]

-

The Consociation of Sage and Grapevine Modifies Grape Leaf Metabolism and Reduces Downy Mildew Infection - MDPI. [Link]

-

Identification of Volatile Organic Compound Species Profiles - Santa Barbara County Air Pollution Control District. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H10O | CID 5367744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. plantaedb.com [plantaedb.com]

- 10. The Consociation of Sage and Grapevine Modifies Grape Leaf Metabolism and Reduces Downy Mildew Infection [mdpi.com]

A Technical Guide to 3-Hexen-2-one: A Key Volatile in Plant Metabolism and Defense

Abstract

3-Hexen-2-one is an α,β-unsaturated ketone and a member of the Green Leaf Volatile (GLV) family of plant metabolites.[1][2] These compounds are synthesized via the lipoxygenase (LOX) pathway and are rapidly released in response to biotic and abiotic stresses, such as herbivory and mechanical damage.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its biosynthesis, its multifaceted roles in plant defense and communication, and the molecular signaling it initiates. Furthermore, we present validated, step-by-step protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and for assessing its bioactivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the functional properties of this significant plant metabolite.

Introduction: The Significance of Green Leaf Volatiles

Plants produce a vast arsenal of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment. Among the most important are the Green Leaf Volatiles (GLVs), a group of C6 compounds including aldehydes, alcohols, and esters that are responsible for the characteristic "green" odor of freshly cut leaves.[3] These molecules are not merely byproducts of cellular damage; they are potent signaling molecules.[5] When a plant is attacked by an herbivore, it almost instantly releases a specific blend of GLVs.[4] This volatile plume serves multiple functions: it can directly deter the attacking herbivore, attract natural enemies of the pest (a phenomenon known as "indirect defense"), and act as an airborne warning signal to prime the defenses of neighboring plants.[3][6] this compound, as a member of this family, plays a crucial role in these complex ecological networks.[1]

Biosynthesis of this compound via the Oxylipin Pathway

The production of this compound is a rapid process, initiated within seconds of tissue damage. It is synthesized via the oxylipin pathway, a metabolic cascade that also produces the key plant defense hormone, jasmonic acid.[3] The shared origin of these pathways allows for a coordinated defense response.

The key steps are as follows:

-

Substrate Release: Mechanical damage or herbivore elicitors trigger the release of α-linolenic acid from chloroplast membranes.

-

Oxygenation: The enzyme 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α-linolenic acid, forming the unstable intermediate 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[4]

-

Cleavage: The enzyme hydroperoxide lyase (HPL) cleaves 13-HPOT into a 12-carbon fragment and a 6-carbon volatile aldehyde, (Z)-3-hexenal.[4]

-

Isomerization & Modification: (Z)-3-hexenal can be isomerized to (E)-2-hexenal. These aldehydes are then subject to modification by other enzymes. While the direct enzymatic step to this compound is less characterized than the reduction to hexenols, it is understood to be derived from these C6 aldehyde precursors.

Ecological Roles and Bioactivity

The release of this compound and related GLVs initiates a cascade of ecological interactions. These roles are not mutually exclusive and often occur simultaneously.

| Biological Activity | Description | Key Findings & References |

| Direct Plant Defense | Possesses inherent antimicrobial and insecticidal properties that can directly inhibit or repel pathogens and herbivores. | Plant VOCs are known to have direct antimicrobial and insecticidal effects.[7][8][9] |

| Indirect Plant Defense | Attracts natural enemies (predators and parasitoids) of the attacking herbivores, effectively outsourcing the plant's defense. | GLVs like (Z)-3-hexenol are crucial infochemicals in tritrophic interactions.[3][6] Exposure to GLVs makes plants more attractive to parasitic wasps.[10] |

| Plant-Plant Signaling | Acts as an airborne signal that is perceived by neighboring, undamaged plants, leading to the "priming" of their own defense systems. | GLVs trigger pre-defense responses in neighboring plants, a phenomenon known as the priming effect.[3] This leads to a faster and stronger defense response upon subsequent attack.[11][12] |

| Allelopathy | Can influence the germination and growth of nearby plants, potentially inhibiting competitors. | The broader class of plant-emitted VOCs is known to have allelopathic effects.[5] |

Molecular Mechanisms and Signaling

Upon perception by a plant, this compound and other GLVs can trigger a sophisticated intracellular signaling cascade. While specific receptors for many GLVs are still under investigation, the downstream effects are well-documented. Exposure to GLVs leads to the rapid upregulation of defense-related genes.[11]

This includes genes involved in:

-

Phytohormone Synthesis: Activation of the jasmonic acid (JA) and salicylic acid (SA) pathways, which are master regulators of defense against herbivores and pathogens, respectively.[12]

-

Secondary Metabolite Production: Increased transcription of genes like phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway that produces antimicrobial compounds.[11]

-

Direct Defense Proteins: Upregulation of genes encoding proteins like maize proteinase inhibitor (MPI), which interfere with herbivore digestion.[11]

Methodologies for Analysis

The definitive analysis of volatile compounds like this compound requires a robust and sensitive analytical workflow. The industry-standard method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[13]

Rationale for Method Selection:

-

HS-SPME: This is a solvent-free extraction technique ideal for volatiles. It concentrates analytes from the headspace above a sample onto a coated fiber, providing excellent sensitivity and minimizing matrix interference.

-

GC-MS: GC provides high-resolution separation of complex volatile mixtures, while MS offers definitive identification based on the unique mass fragmentation pattern of each compound, as well as sensitive quantification.[13]

Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol provides a validated starting point for the quantitative analysis of this compound in plant matrices.[13]

1. Materials & Reagents:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).

-

High-purity this compound standard.

-

ACS grade Sodium Chloride (NaCl).

-

HPLC grade Methanol or Hexane for standards.

-

Homogenizer (for solid samples).

2. Sample & Standard Preparation:

-

Calibration Standards: Prepare a stock solution of this compound in methanol. Serially dilute to create a calibration curve (e.g., 0.1, 1, 10, 50, 100 ng/mL) in 5 mL of deionized water in headspace vials. Add 1g of NaCl to each.

-

Sample Preparation: Weigh 1-5 g of homogenized plant tissue into a 20 mL headspace vial. Add 5 mL of deionized water and 1 g of NaCl.

-

Scientist's Note: The addition of NaCl increases the ionic strength of the aqueous phase, which decreases the solubility of nonpolar volatiles and promotes their partitioning into the headspace, thereby increasing sensitivity. This is known as the "salting-out" effect.

-

3. HS-SPME Procedure:

-

Place the sealed vial in a heating block or autosampler agitator set to 60°C.

-

Allow the sample to equilibrate for 15 minutes.

-

Expose the SPME fiber to the headspace for 30 minutes with agitation.

-

Retract the fiber and immediately transfer it to the GC inlet.

4. GC-MS Parameters:

| Parameter | Value | Rationale |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, mid-polarity column providing excellent separation for a wide range of VOCs. |

| Inlet Temperature | 250°C | Ensures rapid and complete thermal desorption of analytes from the SPME fiber. |

| Carrier Gas | Helium, constant flow 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 40°C (2 min), ramp 10°C/min to 150°C, ramp 20°C/min to 250°C (5 min hold) | The initial hold allows for focusing of very volatile compounds. The ramps effectively separate compounds based on their boiling points. |

| MS Transfer Line | 260°C | Prevents cold spots and analyte condensation between the GC and MS. |

| Ion Source Temp | 230°C | Standard temperature for robust electron ionization (EI). |

| Acquisition Mode | Full Scan (m/z 35-350) and/or SIM | Full scan is used for qualitative identification. Selected Ion Monitoring (SIM) of specific ions increases sensitivity for quantification. |

| Quantifier Ion (m/z) | 83 | A characteristic and often abundant fragment ion used for quantification.[13] |

| Qualifier Ions (m/z) | 55, 43 | Used to confirm the identity of the compound by ensuring their ratios to the quantifier ion are consistent with the standard.[13] |

5. Data Analysis:

-

Identification: Confirm the identity of this compound by comparing the retention time and the full mass spectrum of the peak in the sample to that of a pure standard.

-

Quantification: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 83) against the concentration of the standards. Determine the concentration in unknown samples by interpolation from this curve.

Protocol: Antimicrobial Bioassay (Broth Microdilution)

To validate the functional role of this compound as a direct defense compound, its antimicrobial activity can be assessed using a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

1. Materials & Reagents:

-

Sterile 96-well microplates.

-

Bacterial (e.g., Bacillus subtilis) or fungal (e.g., Fusarium graminearum) culture.

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi).

-

This compound solution in a solvent like DMSO (ensure final solvent concentration is non-inhibitory, typically <1%).

-

Positive control (e.g., a known antibiotic) and negative control (medium + solvent).

2. Procedure:

-

Add 100 µL of sterile growth medium to each well of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.

-

Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add 10 µL of the standardized inoculum to each well (except for a sterility control well).

-

Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24h for bacteria).

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.

Applications and Future Directions

The study of this compound and related GLVs opens several avenues for research and development:

-

Sustainable Agriculture: Understanding these signaling networks could lead to novel crop protection strategies. For example, exogenous application could "prime" crops before a pest outbreak, or specific plant cultivars could be bred for enhanced GLV emission to better attract beneficial insects.

-

Drug Development: As a bioactive small molecule, this compound's potential antimicrobial, anti-inflammatory, and even anti-cancer properties warrant further investigation for pharmaceutical applications.[14]

-

Flavor and Fragrance: This compound is already utilized in the flavor and fragrance industry to impart fruity and green notes.[14]

Future research should focus on identifying the specific receptors that perceive GLVs in both plants and insects, which would provide a more complete understanding of these signaling pathways.

Conclusion

This compound is far more than a simple metabolic byproduct of plant damage. It is a highly reactive and information-rich signaling molecule that operates at the center of a complex web of ecological interactions. From its rapid biosynthesis via the oxylipin pathway to its roles in direct defense, indirect defense, and plant-plant communication, it provides a clear example of the sophisticated chemical language that plants use to navigate their environment. The robust analytical and bioassay protocols detailed herein provide the necessary tools for researchers to further elucidate the functions of this and other critical plant metabolites.

References

- This compound | 4376-23-2. Benchchem. [URL: https://www.benchchem.com/product/b3415882]

- This compound | C6H10O | CID 5367744. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-hexen-2-one]

- Application Notes and Protocols for the GC-MS Analysis of this compound. Benchchem. [URL: https://www.benchchem.com/product/B3415882/technical-documents]

- Roles of (Z)-3-hexenol in plant-insect interactions. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4870383/]

- (Z)-3-Hexenol induces defense genes and downstream metabolites in maize. Planta, ResearchGate. [URL: https://www.researchgate.net/publication/7983378_Z-3-Hexenol_induces_defense_genes_and_downstream_metabolites_in_maize]

- Cas 763-93-9, this compound. LookChem. [URL: https://www.lookchem.com/cas-763/763-93-9.html]

- Roles of (Z)-3-hexenol in plant-insect interactions. ResearchGate. [URL: https://www.researchgate.net/publication/259434057_Roles_of_Z-3-hexenol_in_plant-insect_interactions]

- This compound - Chemical Compound. PlantaeDB. [URL: https://plantaedb.com/compounds/51d4bd65-00d6-4cbe-9743-0626a9bf5ff0]

- Production of the Green Leaf Volatile (Z)-3-Hexenal by a Zea mays Hydroperoxide Lyase. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/23/20/12349]

- Herbivore-Induced (Z)-3-Hexen-1-ol is an Airborne Signal That Promotes Direct and Indirect Defenses in Tea (Camellia sinensis) under Light. Journal of Agricultural and Food Chemistry, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.1c04586]

- This compound, 763-93-9. The Good Scents Company. [URL: http://www.thegoodscentscompany.

- The Consociation of Sage and Grapevine Modifies Grape Leaf Metabolism and Reduces Downy Mildew Infection. MDPI. [URL: https://www.mdpi.com/2218-1989/14/1/40]

- (3Z)-, CAS Registry Number 292605-05-1. Fragrance Material Safety Assessment Center, Elsevier. [URL: https://www.sciencedirect.com/science/article/pii/S277254892400109X]

- Intermittent exposure to traces of green leaf volatiles triggers the production of (Z)-3-hexen-1-yl acetate and (Z)-3-hexen-1-ol in exposed plants. PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/24301200/]

- (3E)-3-hexen-2-one. Chemical Synthesis Database. [URL: https://www.chemsynthesis.com/base/chemical-structure-4376-23-2.html]

- Analytical Strategies For The Characterization of Botanicals. University of Messina Institutional Research Archive. [URL: https://iris.unime.

- D-Limonene: Promising and Sustainable Natural Bioactive Compound. MDPI. [URL: https://www.mdpi.com/2079-4991/13/18/2575]

- Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar atlantica Essential Oil. MDPI. [URL: https://www.mdpi.com/2076-2607/10/10/1932]

- (Z)-3-hexen-2-one | C6H10O | CID 6430723. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/cis-3-Hexen-2-one]

- Anti-inflammatory, insecticidal and antimicrobial activities and chemical composition of the essential oils of different plant o. Academic Journals. [URL: https://academicjournals.org/journal/JMPR/article-full-text-pdf/0C932D327318]

- Application Notes and Protocols for the Analytical Identification of 3-Methyl-2-hexene. Benchchem. [URL: https://www.benchchem.com/product/B101136/technical-documents]

- Citrus-Based Bio-Insect Repellents—A Review on Historical and Emerging Trends in Utilizing Phytochemicals of Citrus Plants. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314480/]

- Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/29/22/4925]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H10O | CID 5367744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. D-Limonene: Promising and Sustainable Natural Bioactive Compound [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. academicjournals.org [academicjournals.org]

- 10. Intermittent exposure to traces of green leaf volatiles triggers the production of (Z)-3-hexen-1-yl acetate and (Z)-3-hexen-1-ol in exposed plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. lookchem.com [lookchem.com]

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Enone Functional Group in 3-Hexen-2-one

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. As an α,β-unsaturated ketone, this compound serves as a valuable intermediate in organic synthesis and possesses reactivity relevant to biological systems, making it a subject of interest for professionals in chemical research and drug development.[1]

The Enone Functional Group: A Privileged Structural Motif

The enone, or α,β-unsaturated ketone, is a functional group characterized by a carbon-carbon double bond conjugated to a carbonyl group.[2][3] This arrangement results in a delocalized π-electron system, which significantly influences the molecule's stability and reactivity.[4] The enone moiety is a privileged structural motif found in numerous bioactive natural products and pharmaceuticals, highlighting its importance in medicinal chemistry and drug design.[5][6] The unique electronic properties of enones make them susceptible to a variety of chemical transformations, rendering them versatile building blocks in organic synthesis.[4]

This compound: Structure and Physicochemical Properties

This compound is an aliphatic enone with the molecular formula C₆H₁₀O.[1][7] Its structure consists of a six-carbon chain with a double bond between carbons 3 and 4, and a ketone at the C2 position.[1] This compound exists as two geometric isomers: (E)-3-Hexen-2-one and (Z)-3-Hexen-2-one, with the (E) isomer being the more thermodynamically stable form.[1] this compound is a naturally occurring compound found in various plants, including fruits and vegetables, and is utilized in the flavor and fragrance industry.[8]

Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 98.14 g/mol | [7][8] |

| Boiling Point | ~138.68 - 141.00 °C | [8][9] |

| Flash Point | 36.5 °C | [8][9] |

| Density | 0.8655 g/cm³ | [8] |

| Vapor Pressure | 6.26 mmHg at 25 °C | [1][8] |

| Water Solubility | 8974 mg/L at 25 °C (estimated) | [1][9] |

| logP (octanol/water) | 1.094 - 1.542 (estimated) | [1][9][10] |

The Dual Electrophilicity of Enones: 1,2- vs. 1,4-Addition

The conjugated system of an enone creates two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4).[11][12] This dual reactivity allows for two primary modes of nucleophilic attack: direct addition (1,2-addition) to the carbonyl group and conjugate addition (1,4-addition or Michael addition) to the β-carbon.[12][13]

The resonance structures of an enone illustrate the delocalization of electron density, which results in a partial positive charge on both the carbonyl carbon and the β-carbon.[11][12][14]

Caption: Resonance delocalization in the enone functional group.